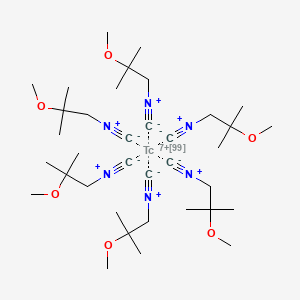
TPA-023B
Übersicht
Beschreibung
TPA-023B ist eine Verbindung, die für ihre hohe Affinität und selektive Modulation des Gamma-Aminobuttersäure-Typ-A (GABAA)-Rezeptors bekannt ist. Es wirkt als partieller Agonist an den Subtypen Alpha2 und Alpha3 und als Antagonist am Subtyp Alpha1. Diese Verbindung wird aufgrund ihrer nicht-sedierenden angstlösenden Eigenschaften hauptsächlich in der wissenschaftlichen Forschung eingesetzt .
Vorbereitungsmethoden
Die Synthese von TPA-023B umfasst mehrere Schritte, darunter die Bildung des Triazolopyridazin-Kerns und die anschließende Funktionalisierung. Der Syntheseweg beginnt typischerweise mit der Herstellung des Triazolrings, gefolgt von der Einführung der Pyridazin-Einheit. Die Reaktionsbedingungen umfassen oft die Verwendung starker Basen und Lösungsmittel wie Dimethylsulfoxid (DMSO) oder Dimethylformamid (DMF).
Analyse Chemischer Reaktionen
TPA-023B unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Diese Reaktion kann durch Oxidationsmittel wie Wasserstoffperoxid oder Kaliumpermanganat erleichtert werden.
Reduktion: Reduktionsreaktionen beinhalten oft Reagenzien wie Lithiumaluminiumhydrid oder Natriumborhydrid.
Substitution: Häufige Reagenzien für Substitutionsreaktionen sind Halogene und Nukleophile wie Amine oder Thiole. Die Hauptprodukte, die aus diesen Reaktionen entstehen, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden
Wissenschaftliche Forschungsanwendungen
TPA-023B hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:
Chemie: Es wird verwendet, um die Bindungsaffinität und Selektivität von GABAA-Rezeptor-Modulatoren zu untersuchen.
Biologie: Forscher verwenden this compound, um die Rolle von GABAA-Rezeptoren in verschiedenen biologischen Prozessen zu untersuchen.
Medizin: Die Verbindung wird auf ihre potenziellen therapeutischen Wirkungen bei der Behandlung von Angstzuständen und anderen neurologischen Erkrankungen untersucht.
Industrie: Obwohl this compound in industriellen Anwendungen nicht weit verbreitet ist, dient es als Referenzverbindung bei der Entwicklung neuer angstlösender Medikamente
Wirkmechanismus
This compound entfaltet seine Wirkungen durch selektive Modulation des GABAA-Rezeptors. Es bindet an die Benzodiazepin-Stelle des Rezeptors und wirkt als partieller Agonist an den Subtypen Alpha2 und Alpha3 und als Antagonist am Subtyp Alpha1. Diese selektive Modulation verstärkt die inhibitorischen Wirkungen von Gamma-Aminobuttersäure (GABA) im zentralen Nervensystem, was zu angstlösenden Wirkungen ohne Sedierung führt .
Wirkmechanismus
TPA-023B exerts its effects by selectively modulating the GABAA receptor. It binds to the benzodiazepine site of the receptor, acting as a partial agonist at the alpha2 and alpha3 subtypes and as an antagonist at the alpha1 subtype. This selective modulation enhances the inhibitory effects of gamma-aminobutyric acid (GABA) in the central nervous system, leading to anxiolytic effects without sedation .
Vergleich Mit ähnlichen Verbindungen
TPA-023B wird oft mit anderen GABAA-Rezeptor-Modulatoren wie TPA-023 und MRK-409 verglichen. Im Gegensatz zu this compound zeigt MRK-409 eine moderate Aktivität am Subtyp Alpha1, was zu sedierenden Wirkungen führt. TPA-023 hingegen teilt ein ähnliches Selektivitätsprofil mit this compound, hat aber unterschiedliche pharmakokinetische Eigenschaften. Das einzigartige Merkmal von this compound ist seine hohe Selektivität und seine nicht-sedierenden angstlösenden Eigenschaften, was es zu einem wertvollen Werkzeug in der Forschung macht .
Ähnliche Verbindungen
- TPA-023
- MRK-409
- PF-06372865
Eigenschaften
IUPAC Name |
3-fluoro-2-[2-fluoro-5-[3-(2-hydroxypropan-2-yl)imidazo[1,2-b][1,2,4]triazin-7-yl]phenyl]benzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15F2N5O/c1-21(2,29)18-11-26-28-17(10-25-20(28)27-18)12-6-7-15(22)14(8-12)19-13(9-24)4-3-5-16(19)23/h3-8,10-11,29H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCZLQMGFNUNVOM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=NC2=NC=C(N2N=C1)C3=CC(=C(C=C3)F)C4=C(C=CC=C4F)C#N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15F2N5O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9047330 | |
| Record name | PharmaGSID_47330 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9047330 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
391.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
425377-76-0 | |
| Record name | TPA-023B | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0425377760 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | TPA-023B | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GMY695BP6Q | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details




Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![7-benzyl-1,3-dimethyl-8-[(2E)-2-(thiophen-2-ylmethylidene)hydrazinyl]-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B1243780.png)







![4-[[5-[2-[2-(2-Methoxyphenyl)-4,10-dihydroimidazo[2,1-c][1,4]benzodiazepin-5-yl]-2-oxoethyl]imidazol-1-yl]methyl]benzonitrile](/img/structure/B1243794.png)
![2-[(1S,2S,4R)-2-Hydroxy-7,7-dimethyl-1-(spiro[indene-1,4'-piperidine]-1'-ylsulfonylmethyl)-2-bicyclo[2.2.1]heptanyl]acetic acid](/img/structure/B1243795.png)

